molecular formula C24H17N3O2 B333173 1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone

1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone

Cat. No. B333173
M. Wt: 379.4 g/mol
InChI Key: SJYBRNSXRKIGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone is a member of quinolines.

Scientific Research Applications

Synthesis and Characterization

  • Electrochemical Synthesis : Novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties have been synthesized using an electrochemical process starting from related compounds (Largeron & Fleury, 1998).
  • Oligobenzimidazoles : Benzimidazole monomers and oligomers have been synthesized and characterized for their optical, electrical, electrochemical, and thermal properties (Anand & Muthusamy, 2018).

Antimicrobial and Antiviral Activities

  • Antibacterial Screening : Novel thiazolyl pyrazole and benzoxazole compounds, related to benzimidazoles, have been synthesized and evaluated for their antibacterial activities (Landage, Thube, & Karale, 2019).
  • Anti-microbial Activity : Substituted benzimidazole analogs were synthesized and screened for in vitro antimicrobial activity and cytotoxicity (Shankar et al., 2018).
  • Antiviral Potential : Substituted benzimidazoles have been evaluated for their antimicrobial and antiviral potential, showing selective activity against certain viruses (Sharma et al., 2009).

Pharmacological Evaluation

  • Serotonin Type-3 Receptor Antagonists : Quinoxalin-2-carboxamides, structurally similar to benzimidazoles, have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists (Mahesh et al., 2011).

Synthesis of Radiopharmaceuticals

  • PET Imaging Agents : Synthesis of HG-10-102-01, a compound related to benzimidazoles, as a potential PET imaging agent for Parkinson's disease has been explored (Wang et al., 2017).

properties

Product Name

1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone

Molecular Formula

C24H17N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

benzimidazol-1-yl-[2-(4-methoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H17N3O2/c1-29-17-12-10-16(11-13-17)22-14-19(18-6-2-3-7-20(18)26-22)24(28)27-15-25-21-8-4-5-9-23(21)27/h2-15H,1H3

InChI Key

SJYBRNSXRKIGBZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone
Reactant of Route 2
Reactant of Route 2
1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone
Reactant of Route 3
Reactant of Route 3
1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone
Reactant of Route 4
Reactant of Route 4
1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone
Reactant of Route 5
Reactant of Route 5
1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone
Reactant of Route 6
Reactant of Route 6
1-Benzimidazolyl-[2-(4-methoxyphenyl)-4-quinolinyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.